molecular formula C10H16N2 B14031790 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine

2-(2,6-Dimethylpyridin-3-yl)propan-2-amine

Cat. No.: B14031790
M. Wt: 164.25 g/mol
InChI Key: QBAYGVLCESTLEK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions, and an amine group attached to a propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine typically involves the reaction of 2,6-dimethylpyridine with a suitable amine precursor. One common method involves the use of reductive amination, where 2,6-dimethylpyridine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted amines

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)propan-2-amine
  • 2-(Pyrimidin-2-yl)propan-2-amine
  • 2-(2,6-Dimethylpyridin-3-yl)ethanamine

Uniqueness

2-(2,6-Dimethylpyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 6 positions can enhance its stability and reduce steric hindrance, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-3-yl)propan-2-amine

InChI

InChI=1S/C10H16N2/c1-7-5-6-9(8(2)12-7)10(3,4)11/h5-6H,11H2,1-4H3

InChI Key

QBAYGVLCESTLEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(C)(C)N)C

Origin of Product

United States

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